molecular formula C22H33N3O3 B2509662 N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954005-15-3

N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No.: B2509662
CAS No.: 954005-15-3
M. Wt: 387.524
InChI Key: JIHQXYIKSQTWGQ-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cycloheptyl group, a phenylmorpholino moiety, and an oxalamide linkage, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves the reaction of cycloheptylamine with oxalyl chloride to form the intermediate N1-cycloheptyloxalamide. This intermediate is then reacted with 3-(2-phenylmorpholino)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholino derivatives.

Scientific Research Applications

N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
  • N1-cyclopropyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
  • N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Uniqueness

N1-cycloheptyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

N'-cycloheptyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c26-21(22(27)24-19-11-6-1-2-7-12-19)23-13-8-14-25-15-16-28-20(17-25)18-9-4-3-5-10-18/h3-5,9-10,19-20H,1-2,6-8,11-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHQXYIKSQTWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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